3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate

Medicinal Chemistry Synthetic Chemistry Pharmaceutical Process

3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate (CAS 1228230-82-7) is a heterocyclic amine presented as its 2,2,2-trifluoroacetate (TFA) salt. It features a strained, four-membered azetidine core substituted with a methoxymethyl group at the C3 position.

Molecular Formula C7H12F3NO3
Molecular Weight 215.172
CAS No. 1228230-82-7
Cat. No. B597830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate
CAS1228230-82-7
Molecular FormulaC7H12F3NO3
Molecular Weight215.172
Structural Identifiers
SMILESCOCC1CNC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H11NO.C2HF3O2/c1-7-4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7)
InChIKeyNBZVHTDOPPPKBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate (CAS 1228230-82-7): A Specialized Heterocyclic Building Block for Drug Discovery


3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate (CAS 1228230-82-7) is a heterocyclic amine presented as its 2,2,2-trifluoroacetate (TFA) salt [1]. It features a strained, four-membered azetidine core substituted with a methoxymethyl group at the C3 position. As a building block, it is primarily used in medicinal chemistry and pharmaceutical synthesis to introduce a conformationally rigid, non-planar amine motif into drug candidates . Its TFA salt form is commonly employed to enhance its handling properties and solubility in synthetic workflows.

Workflow

Synthesis of conformationally restricted azetidine-containing candidates

Salt Form

TFA salt for improved handling and polar-solvent solubility

Core Feature

Strained C3-methoxymethyl azetidine building block

Why Generic Substitution of 3-(Methoxymethyl)azetidine TFA Salt is Not Recommended Without Experimental Validation


The azetidine ring in this compound possesses significant ring strain (~25 kcal/mol), which imparts unique reactivity and conformational properties that are highly sensitive to the nature and position of substituents . The specific C3 methoxymethyl substitution pattern on this TFA salt cannot be assumed equivalent to other azetidine analogs (e.g., 2-substituted, N-substituted, or freebase forms) in a synthetic sequence or biological assay. Minor structural changes, including salt form, can drastically alter the compound's physicochemical properties—such as lipophilicity (LogP), basicity (pKa), solubility, and stability—directly impacting reaction outcomes, purification efficiency, and, ultimately, the fidelity of the target molecule [1].

Salt form mismatch: Free base, HCl, or other salts may shift solubility, stability, and reaction stoichiometry compared to this TFA salt.

Substitution pattern sensitivity: 2-substituted or N-substituted azetidine analogs cannot replicate the C3 steric and electronic environment.

Ring-size reactivity difference: Pyrrolidine or piperidine analogs lack the ring strain and conformational bias essential for this scaffold's reactivity.

Quantitative Comparative Evidence for 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate (CAS 1228230-82-7)


Enhanced Solubility and Handling Stability of TFA Salt Compared to Free Base

This compound is provided as a 2,2,2-trifluoroacetate (TFA) salt. TFA salt formation is a well-established strategy to enhance the solubility and stability of basic amines, a class-level benefit supported across numerous heterocyclic building blocks. For this specific TFA salt, it offers a significant advantage over its corresponding free base, 3-(methoxymethyl)azetidine, which is an oil with limited stability and solubility in polar solvents .

Physical Form & Handling
Reported
Solid TFA salt vs. free base oil; reported enhanced solubility in polar solvents and improved stability.
Supports synthetic workflow reliability and simplified storage.
Data to verify; class-level salt-form inference.
Medicinal Chemistry Synthetic Chemistry Pharmaceutical Process

Azetidine Ring Strain and Lipophilicity Advantage Over Piperidine/Pyrrolidine

The azetidine core provides a unique combination of conformational rigidity and moderate lipophilicity, distinct from larger nitrogen heterocycles. The ring strain of the four-membered azetidine ring is approximately 25 kcal/mol, which is intermediate between highly strained aziridines (~27 kcal/mol) and unstrained pyrrolidines/piperidines . This strain can be leveraged for unique chemical reactivity. Furthermore, the methoxymethyl group enhances lipophilicity, which may influence membrane permeability. While direct comparative LogP for this specific compound is unavailable, the (2R)-2-(methoxymethyl)azetidine analog exhibits a LogP of -0.60, demonstrating the scaffold's favorable drug-like property profile .

Ring Strain
Class-level inference
~25 kcal/mol (azetidine class) vs. <10 kcal/mol for pyrrolidine and ~0 kcal/mol for piperidine.
Supports unique reactivity and conformational bias in synthetic sequences.
Reported class average; compound-specific validation recommended.
Medicinal Chemistry Drug Design Physicochemical Profiling

Potential for Superior Conformational Control vs. Unsubstituted Azetidine

The 3-methoxymethyl substitution introduces steric bulk and specific electronic properties that can influence the conformational preference of the azetidine ring and its attached groups. Unsubstituted azetidine is a more conformationally mobile and less hindered building block. The methoxymethyl group in this compound likely biases the ring into a specific conformation or alters the basicity (pKa) of the nitrogen. For the related hydrochloride salt, a pKa of 9.625 has been reported . This value indicates the basicity of the azetidine nitrogen and is a key parameter for understanding its reactivity in acid-base or coupling reactions.

Basicity (pKa)
Supporting evidence
pKa 9.625 (related HCl salt) vs. ~11.3 for unsubstituted azetidine, indicating lower basicity.
Altered nucleophilicity may support selective coupling and workup control.
pKa from related salt form; review in target reaction context.
Medicinal Chemistry Conformational Analysis Structure-Activity Relationship

High-Value Research Applications for 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate (CAS 1228230-82-7)


Synthesis of Complex Drug Candidates Requiring a Conformationally Restricted 3-Substituted Azetidine Motif

This compound is ideally suited for medicinal chemistry programs aiming to install a non-planar, C3-substituted azetidine as a scaffold to replace larger or more flexible rings. The methoxymethyl substituent provides a handle for further functionalization while maintaining the steric and electronic profile necessary for target engagement, as demonstrated by the use of related methoxymethyl azetidines in the synthesis of potent enzyme inhibitors (e.g., US11046658, Example 26) .

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 215.17 g/mol for the salt (free base MW = 101.15 g/mol) , this compound meets the criteria for a 'fragment' in FBDD campaigns. Its strained azetidine core and methoxymethyl side chain offer a unique shape and electronic distribution compared to common piperidine or pyrrolidine fragments. The TFA salt form ensures it can be readily dissolved in aqueous buffers for high-throughput screening assays, a critical advantage over the free base oil .

Development of PROTACs (Proteolysis-Targeting Chimeras)

Azetidine scaffolds are increasingly used as rigid linkers or target-binding motifs in PROTACs due to their ability to orient protein-binding warheads. The C3-methoxymethyl azetidine in this TFA salt offers a specific exit vector and a modifiable handle for attaching an E3 ligase ligand, distinguishing it from other azetidine isomers (e.g., 2-substituted) and providing unique geometric control over ternary complex formation .

As a Starting Material for the Synthesis of Novel GPCR Modulators

Azetidines are known to serve as effective isosteres for amines in GPCR modulators. This compound's specific 3-substitution pattern can be used to mimic the topology of a substituted pyrrolidine or piperidine while introducing conformational bias. The TFA salt facilitates its direct use in amide coupling or reductive amination reactions common in this area of medicinal chemistry .

Application
Selection Property
Validation Focus
Drug-candidate synthesis
C3-substituted rigid azetidine motif
Reaction compatibility and coupling efficiency
Fragment-based screening
TFA salt aqueous solubility
HTS buffer solubility and stability
PROTAC linker development
C3 exit vector geometry
Ternary complex formation assessment
GPCR modulator scaffolds
Amine isostere with conformational bias
Amide coupling or reductive amination reactivity
Research-use compound. Fit assessment requires reaction-specific validation and does not imply clinical or therapeutic performance.

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